FDI-6

Proteasome Inhibition FOXM1 Direct Binding Off-Target Polypharmacology

FDI-6 is a cell-permeable, small molecule inhibitor of the FOXM1 transcription factor. Unlike broad-spectrum alternatives such as thiostrepton, FDI-6 offers a well-characterized, selective mechanism by directly binding the FOXM1 DNA-binding domain. This validated chemical probe ensures high-confidence identification of FOXM1-dependent transcriptional programs, making it essential for precise mechanistic studies in oncology and developmental biology.

Molecular Formula C19H11F4N3OS2
Molecular Weight 437.4 g/mol
CAS No. 313380-27-7
Cat. No. B1672318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFDI-6
CAS313380-27-7
SynonymsFDI-6;  FDI 6;  FDI6;  NCGC00099374;  NCGC-00099374;  NCGC 00099374; 
Molecular FormulaC19H11F4N3OS2
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
InChIInChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
InChIKeyZATJMMZPGVDUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FDI-6 (CAS 313380-27-7) for FOXM1 Inhibition: A Validated Chemical Probe for Transcription Factor Research


FDI-6 (NCGC00099374) is a cell-permeable, small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of cell cycle progression and proliferation [1]. Identified via a high-throughput screen of over 54,000 compounds, FDI-6 binds directly to the FOXM1 DNA-binding domain (DBD) to block its interaction with genomic targets, effectively suppressing the expression of FOXM1-activated genes . Unlike earlier FOXM1 inhibitors, FDI-6 is a well-characterized chemical probe with established potency metrics (IC50 = 22.5 µM for DNA-binding inhibition), target engagement validation, and extensive transcriptomic selectivity profiling .

Why FDI-6 Cannot Be Replaced by Generic FOXM1 Inhibitors: A Critical Review of Functional Selectivity


Inhibitors targeting the FOXM1 transcription factor are not functionally equivalent; the assumption of interchangeability is scientifically unsound. The historical benchmark inhibitor, thiostrepton, is a thiazole antibiotic that achieves FOXM1 suppression via a broad, proteasome-dependent mechanism [1]. This introduces substantial off-target polypharmacology, most notably potent 20S proteasome inhibition, which FDI-6 demonstrably lacks . Further differentiation arises from direct target engagement: while structurally diverse inhibitors like thiostrepton, troglitazone, and FDI-6 may converge on a common π-sulfur interaction with FOXM1 His287, the resultant biological specificity profiles diverge significantly [2]. As shown in the quantitative evidence below, substituting FDI-6 with a less selective alternative like thiostrepton risks conflating FOXM1-mediated effects with broad proteasome stress responses, compromising the interpretation of functional assays and translational studies.

FDI-6 Quantitative Differentiation: Head-to-Head Evidence vs. Thiostrepton and In-Class Benchmarks


Direct vs. Indirect FOXM1 Inhibition: Proteasome Activity Comparison

FDI-6 inhibits FOXM1 through a direct binding mechanism, unlike the antibiotic thiostrepton which indirectly suppresses FOXM1 expression by inhibiting proteasome activity [1]. In a direct functional comparison using a 20S proteasome activity assay, FDI-6 (at 20 µM and 40 µM) demonstrated no inhibitory effect, whereas thiostrepton potently inhibits the proteasome . This functional divergence is critical for researchers requiring a clean tool compound to isolate FOXM1-dependent effects without inducing a proteotoxic stress response.

Proteasome Inhibition FOXM1 Direct Binding Off-Target Polypharmacology

Transcriptomic Selectivity: Enrichment of FOXM1 Targets vs. Other FOX Family Factors

To validate the specificity of FDI-6 for the FOXM1 transcriptional program, global transcript profiling was performed in MCF-7 breast cancer cells. The analysis revealed a 19-fold enrichment for FOXM1 target genes among the mRNAs downregulated following FDI-6 treatment compared to genes not affected by the compound [1]. In contrast, there was little to no enrichment observed for targets regulated by highly homologous FOX family transcription factors, including FOXA1, FOXA2, and FOXP2 . This class-level inference demonstrates that FDI-6 selectively modulates the FOXM1 cistrome rather than broadly inhibiting related forkhead box proteins.

RNA-Seq Transcriptomics FOX Family Selectivity

Quantitative Target Engagement: FOXM1 Chromatin Occupancy Reduction

FDI-6 treatment leads to a dose-dependent displacement of FOXM1 from its genomic targets. ChIP-PCR analysis in MCF-7 breast cancer cells showed that FDI-6 reduces overall FOXM1 chromatin association by 43% at a concentration of 20 µM and by 79% at 40 µM . Furthermore, promoter occupancy of specific FOXM1 target genes was diminished: CDC25B occupancy was reduced by 36% and CCNB1 by 38% following a 6-hour treatment with 40 µM FDI-6 . This quantitative target engagement data provides a direct measure of the compound's functional efficacy in displacing the transcription factor from DNA.

ChIP-PCR Target Engagement Chromatin Immunoprecipitation

In Vivo Efficacy and Synergy with PARP Inhibition in TNBC Models

FDI-6 demonstrates therapeutic utility in vivo, particularly in combination with the PARP inhibitor Olaparib. In a BRCA-proficient triple-negative breast cancer (TNBC) xenograft model (MDA-MB-231), combination treatment with FDI-6 and Olaparib significantly suppressed tumor growth compared to either agent alone [1]. Mechanistically, FDI-6 blocks the Olaparib-induced adaptive resistance response by inhibiting the expression of FOXM1, PARP1/2, and cell cycle progression genes, thereby enhancing DNA damage accumulation and tumor suppression [2]. While direct comparator data for this specific synergy is limited, the evidence positions FDI-6 as a valuable tool for exploring FOXM1-PARP1/2 crosstalk and overcoming PARP inhibitor resistance.

Triple-Negative Breast Cancer PARP Inhibitor Synergy In Vivo Xenograft

Structure-Activity Relationship (SAR) Validation: Essential Binding Interactions

Medicinal chemistry efforts have validated the essential binding interactions of FDI-6 with the FOXM1 DNA-binding domain. A molecular modeling study suggests that FDI-6, like thiostrepton and troglitazone, binds via a π-sulfur interaction with His287 in the FOXM1 DBD [1]. To test this hypothesis, an SAR study synthesized FDI-6 derivatives lacking or replacing two key moieties: the 4-fluorophenyl group and the heterocyclic sulfur atoms [2]. The loss of these groups significantly diminished inhibitory effects on FOXM1 protein expression in MDA-MB-231 cells and reduced DNA-binding inhibition as measured by EMSA [3]. This provides a rational basis for the structural specificity of FDI-6 and supports its use as a validated pharmacophore for FOXM1 inhibitor development.

Structure-Activity Relationship Halogen Bonding Pi-Sulfur Interaction

Comparative Binding Affinity and Antiproliferative Activity vs. XST-119

In a structure-based virtual screening study aimed at discovering novel FOXM1 inhibitors, the binding statistics for FDI-6 were calculated and used as a benchmark. The study identified XST-119, a compound with significantly higher affinity for FOXM1 and enhanced antiproliferative activity compared to FDI-6 . While this demonstrates that newer inhibitors may surpass FDI-6 in potency, it also underscores FDI-6's role as a foundational chemical probe and benchmark for comparative studies in the FOXM1 field. Researchers should be aware that while FDI-6 remains a useful tool, alternative compounds like XST-119 may offer improved efficacy for certain applications, albeit with potentially different selectivity profiles.

FOXM1 Binding Affinity Antiproliferative Activity Virtual Screening

FDI-6 (CAS 313380-27-7) Optimal Research and Industrial Application Scenarios


Transcriptional Profiling to Define the FOXM1 Cistrome

Researchers seeking to map the direct transcriptional targets of FOXM1 should employ FDI-6 in conjunction with RNA-seq and ChIP-seq to delineate the FOXM1 cistrome. The 19-fold enrichment of FOXM1 target genes among downregulated mRNAs ensures high-confidence identification of FOXM1-dependent transcriptional programs with minimal off-target interference from related forkhead factors [1]. This application is foundational for mechanistic studies in oncology and developmental biology.

Overcoming PARP Inhibitor Resistance in BRCA-Proficient Tumors

In preclinical studies of PARP inhibitor (e.g., Olaparib) resistance in BRCA-proficient triple-negative breast cancer or pancreatic cancer, FDI-6 provides a validated tool to probe FOXM1-PARP1/2 crosstalk [1]. Combination treatment with FDI-6 and Olaparib can be used to evaluate whether pharmacological inhibition of FOXM1 reverses adaptive resistance mechanisms by suppressing cell cycle progression and DNA damage repair pathways, as demonstrated in MDA-MB-231 xenograft models [2].

Investigating AhR-Mediated Effects in Breast Cancer Stem Cells

Given FDI-6's recently characterized activity as an aryl hydrocarbon receptor (AhR) agonist [1], this compound is particularly suited for studies investigating the interplay between FOXM1 and AhR signaling in breast cancer stem cell biology. Specifically, FDI-6 can be used to assess AhR-dependent suppression of tumorsphere formation in MCF-7 and HepG2 cell lines, providing a unique tool to study this dual-targeting mechanism [2].

Validation of New FOXM1 Inhibitors via Comparative Benchmarking

Medicinal chemistry groups engaged in the design and synthesis of next-generation FOXM1 inhibitors should utilize FDI-6 as a benchmark control in all in vitro and in vivo assays. Its well-defined IC50 (22.5 µM for DNA-binding inhibition) and established GI50 values (18 µM in MCF-7, 21.8 µM in MDA-MB-231) provide a consistent reference point for evaluating the relative potency, selectivity, and functional efficacy of novel compounds [1].

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